Muscarinic Receptor Affinity: 8-Fold to 25-Fold Lower Binding Than Atropine in Isolated Canine Vein Model
Anisodamine demonstrates substantially lower muscarinic receptor affinity compared to atropine. In isolated canine saphenous vein organ chamber experiments, anisodamine competitively inhibited acetylcholine-induced responses but with markedly reduced binding. Compared with atropine, the affinity of anisodamine for prejunctional M2-receptors was approximately 1/8 (12.5%); for postjunctional M1-receptors, affinity was only 1/25 (4%) of atropine [1]. The pKB values reflect this potency gap: atropine pKB = 8.69 (M2) and 9.25 (M1); anisodamine pKB = 7.78 and 7.86, respectively [1]. This reduced receptor binding correlates directly with the observed lower potency and lower toxicity profile of anisodamine relative to atropine [2].
| Evidence Dimension | Muscarinic receptor binding affinity (pKB) and relative affinity ratio |
|---|---|
| Target Compound Data | pKB = 7.78 (prejunctional M2); pKB = 7.86 (postjunctional M1); affinity 1/8 to 1/25 of atropine |
| Comparator Or Baseline | Atropine: pKB = 8.69 (M2); pKB = 9.25 (M1) |
| Quantified Difference | Affinity of anisodamine for prejunctional M2-receptors = 1/8 of atropine; postjunctional M1-receptors = 1/25 of atropine |
| Conditions | Isolated canine saphenous vein organ chamber experiments; acetylcholine-induced contraction and dilatation; competitive inhibition assay |
Why This Matters
Procurement of anisodamine hydrochloride over atropine is justified when experimental or therapeutic objectives require anticholinergic activity with a wider safety margin and reduced potency-driven adverse effects.
- [1] Guo, H.Y., Lorenz, R.R., Vanhoutte, P.M. (1992). Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins. *Chinese Medical Journal (English)*, 105(1):5-10. View Source
- [2] Poupko, J.M., Baskin, S.I., Moore, E. (2007). The pharmacological properties of anisodamine. *Journal of Applied Toxicology*, 27(2):116-121. View Source
